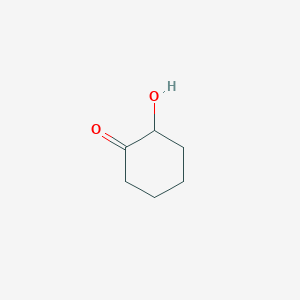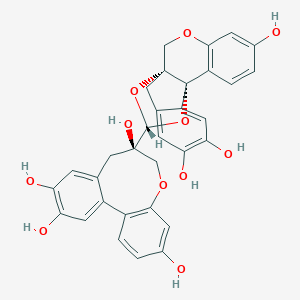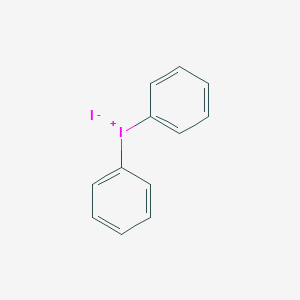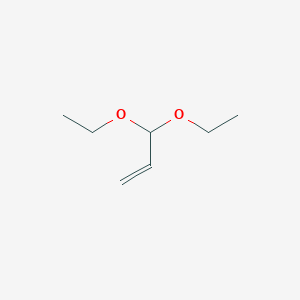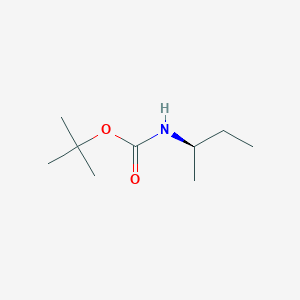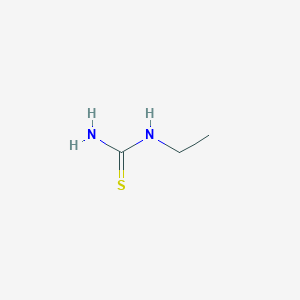
2-Methyl-4-phenylpyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-phenylpyrimidine-5-carboxylic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The phenyl group attached to the pyrimidine ring suggests potential for interaction with various biological targets, and the carboxylic acid moiety could be involved in hydrogen bonding and ionic interactions, which are often critical in biological systems.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various routes. For instance, the synthesis of 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters has been reported to require a free NH group in the pyrimidinone nucleus and a small to medium size ortho alkoxy or alkenyloxy group on the phenyl ring for high antiallergic activity . Another study describes the synthesis of pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives, which are structurally related to pyrimidine derivatives, through an efficient synthetic route involving fusion with substituted anilines or aminopicolines . These methods highlight the importance of functional groups and their positioning on the pyrimidine ring for the synthesis of active compounds.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate), has been determined by X-ray diffraction and quantum chemical DFT analysis . The study of such structures helps in understanding the conformation and vibrational characteristics of the pyrimidine ring system, which are important for the interaction with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The antiallergy agents mentioned earlier suggest that hydrogen bonding between the nitrogen of the pyrimidine ring and the ethereal oxygen contributes to the molecule's configuration and activity . Additionally, the interaction of 2-amino-4-methylpyrimidine with dicarboxylic acids in the solid state, involving proton transfer to the ring nitrogen, indicates the reactivity of the amino group in pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of a carboxylic acid group, for example, would make the compound acidic and capable of forming salts and esters. The phenyl group could contribute to the hydrophobic character of the molecule, affecting its solubility and interaction with biological membranes. The study of 5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-one synthesis reports mild reaction conditions and high yield, which are desirable properties for the synthesis of pyrimidine derivatives .
科学的研究の応用
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including structures similar to 2-methyl-4-phenylpyrimidine-5-carboxylic acid, have been studied for their role as biocatalyst inhibitors in microbial fermentation processes. These acids, when produced fermentatively, can inhibit microbial growth at concentrations below desired yields, affecting the production of biofuels and chemicals. This inhibition is partly due to the acids' impact on cell membranes and internal pH levels. Understanding these inhibitory mechanisms can guide the engineering of more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Hybrid Catalysts in Synthesis of Pyranopyrimidine Scaffolds
The synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability, has been explored using hybrid catalysts. This includes the development of 5H-pyrano[2,3-d]pyrimidine scaffolds through one-pot multicomponent reactions facilitated by various catalysts. Such synthetic pathways are vital for creating lead molecules in drug discovery and development (Parmar, Vala, & Patel, 2023).
Ursolic Acid in Neurodegenerative and Psychiatric Diseases
While not directly related to 2-methyl-4-phenylpyrimidine-5-carboxylic acid, the study of ursolic acid, a pentacyclic triterpenoid, highlights the potential of carboxylic acid derivatives in managing neurodegenerative and psychiatric disorders. Ursolic acid's effects on oxidative damage, inflammation, and the monoaminergic system suggest that carboxylic acid derivatives can be pivotal in treating mood and cognitive dysfunctions (Ramos-Hryb et al., 2017).
Cinnamic Acid Derivatives in Anticancer Research
Research on cinnamic acid derivatives, which share a phenyl acrylic acid functionality similar to the core structure of 2-methyl-4-phenylpyrimidine-5-carboxylic acid, underscores the importance of carboxylic acid derivatives in medicinal chemistry, particularly in anticancer research. These compounds have been explored for their potential as antitumor agents, with recent attention towards their synthetic pathways and biological evaluations, indicating a rich medicinal tradition and underutilization in anticancer potentials (De, Baltas, & Bedos-Belval, 2011).
Chlorogenic Acid (CGA) in Pharmacology
Chlorogenic acid (CGA) research provides insights into the pharmacological applications of carboxylic acids, highlighting their antioxidant, anti-inflammatory, and neuroprotective properties. CGA's modulation of lipid and glucose metabolism showcases the therapeutic potential of carboxylic acids in addressing metabolic disorders, including diabetes and obesity, offering a perspective on the versatility of carboxylic acid compounds in drug development (Naveed et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P271, P261, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-methyl-4-phenylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-13-7-10(12(15)16)11(14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJAQESOTNACHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380142 |
Source


|
| Record name | 2-Methyl-4-phenylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenylpyrimidine-5-carboxylic acid | |
CAS RN |
127958-10-5 |
Source


|
| Record name | 2-Methyl-4-phenylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

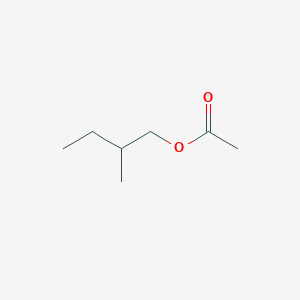
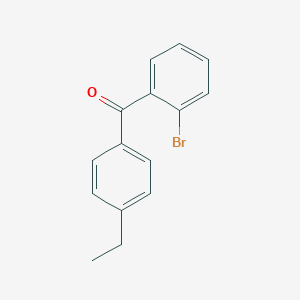
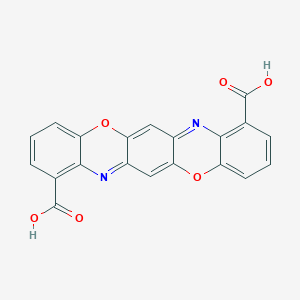
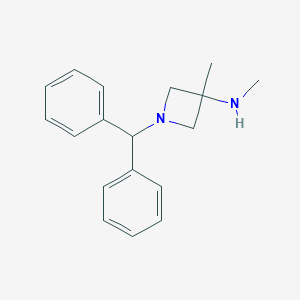
![(1S,3R,9S,10S,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145637.png)
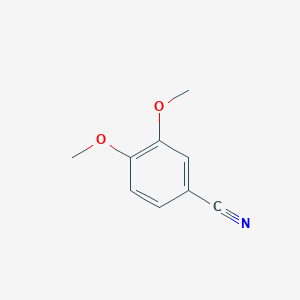
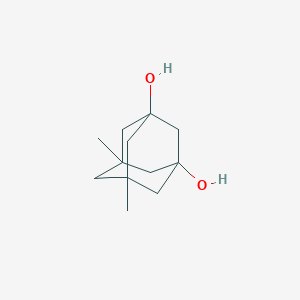
![[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate](/img/structure/B145641.png)
